N-[3-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide
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Description
The study of benzamides and related compounds, including pyridyl substituted benzamides, is significant in medicinal chemistry due to their diverse biological activities and potential as pharmacological agents. Although the specific compound was not directly identified in available literature, the synthesis and analysis of related compounds provide valuable insights into the chemical and physical properties that might be applicable.
Synthesis Analysis
The synthesis of related benzamide compounds often involves multi-step chemical reactions including condensation, aminolysis, and reduction processes. For instance, a synthetic approach to similar compounds has involved starting from nitrobenzoic acid, proceeding through chlorination, aminolysis, hydrazine hydrate reduction, condensation, and reduction steps to achieve the desired product with practical yields (Ping, 2007).
Molecular Structure Analysis
Molecular structure analysis of benzamides and pyridine derivatives, through techniques such as X-ray crystallography, reveals significant insights into the conformation, hydrogen bonding, and other intermolecular interactions. These studies help in understanding the stability and reactivity of the compound. For example, studies on naphthalimide-linked benzamides have shown how structural variations influence luminescent properties and aggregation behavior (Srivastava et al., 2017).
Chemical Reactions and Properties
Benzamides and related compounds participate in various chemical reactions, including C-H borylation, which is influenced by the presence of functional groups that can accelerate the reaction and control site-selectivity (Yang et al., 2019). These reactions are crucial for further modifications and functionalization of the benzamide core.
Physical Properties Analysis
The physical properties, such as solubility, glass transition temperatures, and thermal stability, are pivotal for the application of benzamide derivatives. For instance, polyamides and polyimides derived from benzamide structures exhibit excellent solubility in polar solvents and high thermal stability, which are desirable properties for materials science applications (Yang & Lin, 1994).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[(3-pyrrolidin-1-ylsulfonylbenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-17(22)13-5-3-7-15(11-13)20-18(23)14-6-4-8-16(12-14)26(24,25)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10H2,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNRJGCPIXBRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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